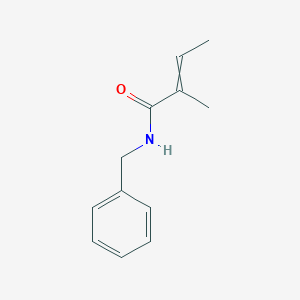![molecular formula C15H15NO4 B14419631 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene CAS No. 85013-53-2](/img/structure/B14419631.png)
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a phenylmethoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, where each functional group is introduced sequentially under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Conditions such as acidic or basic environments, temperature control, and the presence of catalysts are crucial for these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the ethoxy and phenylmethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene include:
- 1-[Methoxy(phenyl)methoxy]-3-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-4-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-2-nitrobenzene
Uniqueness
The presence of both ethoxy and phenylmethoxy groups, along with the nitro group, provides a distinct set of properties that can be leveraged in various chemical and industrial processes .
Properties
CAS No. |
85013-53-2 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(12-7-4-3-5-8-12)20-14-10-6-9-13(11-14)16(17)18/h3-11,15H,2H2,1H3 |
InChI Key |
SVESXJLQJBPNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
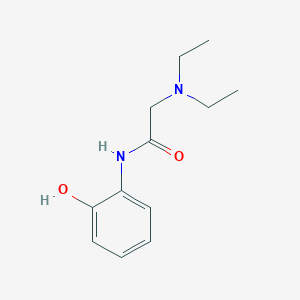
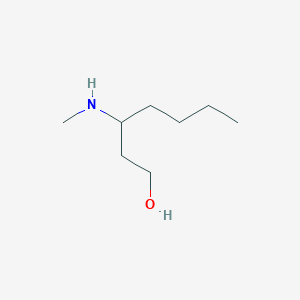
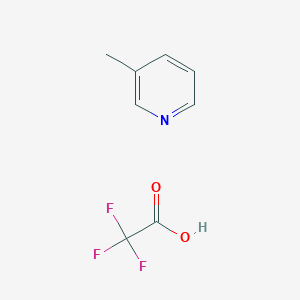

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
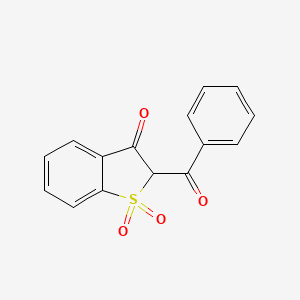
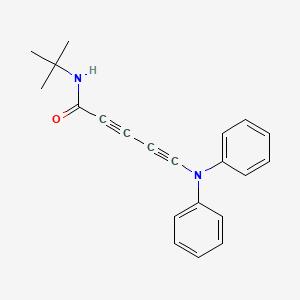
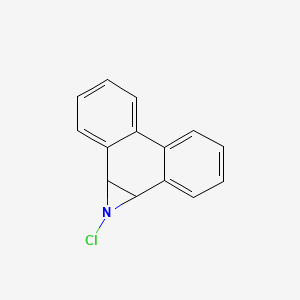


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

